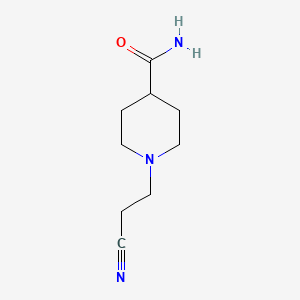
1-(2-Cyanoethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyanoethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C9H15N3O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with cyanoethylating agents. One common method is the reaction of piperidine-4-carboxamide with acrylonitrile under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the cyanoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyanoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
1-(2-Cyanoethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, piperidine-4-carboxamides have been shown to target DNA gyrase in certain bacteria, inhibiting their replication and leading to antimicrobial effects . The compound may also interact with other enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
1-(2-Cyanoethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
- 1-(2-Cyanoethyl)piperidine-3-carboxamide
- 1-(2-Cyanopropyl)piperidine-3-carboxamide
- 1-Carbamoyl-piperidine-4-carboxylic acid
These compounds share similar structural features but differ in the position and nature of the substituents on the piperidine ring. The unique properties of this compound, such as its specific reactivity and potential biological activities, distinguish it from these related compounds .
Properties
CAS No. |
4608-80-4 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(2-cyanoethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C9H15N3O/c10-4-1-5-12-6-2-8(3-7-12)9(11)13/h8H,1-3,5-7H2,(H2,11,13) |
InChI Key |
YJIAYKLZBFWDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


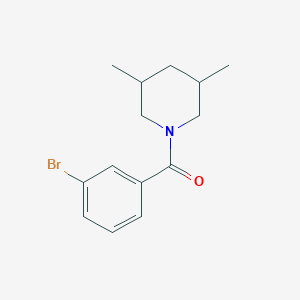
![1-Nitro-3-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14145262.png)
![Oxo-phenyl-[3-(trifluoromethyl)phenyl]phosphanium](/img/structure/B14145282.png)
![(4E)-4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14145284.png)
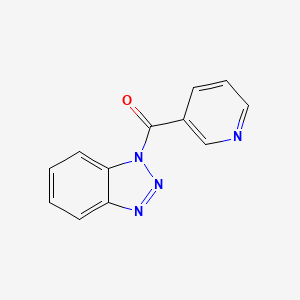
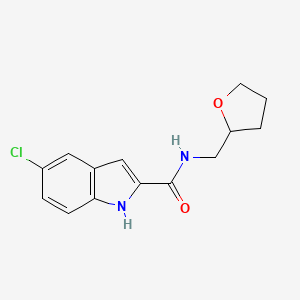
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14145297.png)
![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)
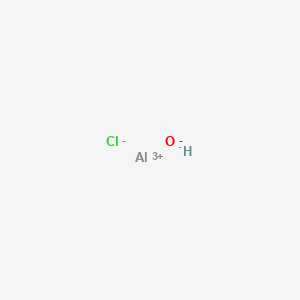
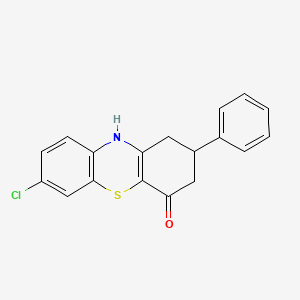
![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)
![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine](/img/structure/B14145334.png)
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)
